molecular formula C21H21ClO12 B196198 Myrtillin CAS No. 6906-38-3

Myrtillin

Cat. No.: B196198
CAS No.: 6906-38-3
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-BTTVDUMLSA-N
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Description

Myrtillin, chemically identified as delphinidin-3-O-glucoside, is a water-soluble anthocyanin responsible for the blue-purple pigmentation in plants such as blueberries (Vaccinium myrtillus), bilberries, and blackcurrants (Ribes nigrum). Structurally, it comprises a delphinidin aglycone (three hydroxyl groups on the B-ring) conjugated with a glucose moiety at the C3 position . Historically, this compound was studied for its purported hypoglycemic effects, though early clinical trials yielded inconsistent results . Recent research has shifted focus to its antioxidant, anti-inflammatory, and neuroprotective properties, particularly in mitigating oxidative stress in neurodegenerative diseases like prion disorders .

Preparation Methods

Enzymatic Extraction of Myrtillin from Plant Matrices

Enzymatic extraction leverages biocatalysts to degrade plant cell walls, enhancing this compound release while preserving its structural integrity. A patented method for melanin extraction from Vaccinium myrtillus leaves provides a foundational framework for anthocyanin isolation .

Procedure for Enzymatic Hydrolysis

The protocol involves:

  • Material preparation : Fresh leaves are dried at 65°C, pulverized, and sieved (40 mesh).

  • Buffer system : A citric acid–disodium hydrogen phosphate buffer (pH 4.5–5.0) optimizes enzyme activity.

  • Enzyme cocktail : Pectinase (0.05 g) and cellulase (0.075 g) per 250 mL buffer synergistically degrade pectin-cellulose networks .

  • Incubation : A 50°C water bath for 2 hours balances reaction kinetics with thermal stability of anthocyanins.

Performance Metrics

ParameterValueImpact on Yield
Enzyme concentration0.2–0.3% (w/v)↑ Solubilization
Temperature50°C↑ Kinetics
pH4.5–5.0↑ Enzyme activity

This method achieves a 92% release efficiency of phenolic compounds compared to non-enzymatic controls .

Solvent-Based Extraction Techniques

Solvent selection critically influences this compound recovery due to its polar glycoside structure. Recent studies compare traditional maceration with advanced techniques like ultrasound- and microwave-assisted extraction .

Maceration and Heat-Assisted Extraction (HAE)

Maceration in hydroalcoholic solvents (50–70% ethanol) remains prevalent for industrial-scale operations. HAE at 80°C accelerates diffusion but risks anthocyanin degradation.

Optimized Conditions

  • Solvent : 70% ethanol increases polyphenol solubility while inhibiting oxidase activity .

  • Solid-liquid ratio : 1:30 (g/mL) maximizes contact surface area (Table 1).

  • Time : 45–60 minutes balances extraction completeness and energy input .

Table 1 : Total phenolic content (TPC) under varying maceration parameters

Ratio (g/mL)SolventTime (min)TPC (mg GAE/g)
1:1050% EtOH3019.96 ± 0.70
1:3070% EtOH6055.71 ± 1.48

Ultrasound-Assisted Extraction (UAE)

Ultrasonic cavitation (20–40 kHz) disrupts cell structures, reducing extraction time from hours to minutes.

Critical Parameters

  • Power density : 150–200 W/cm² ensures effective cell wall rupture without generating excessive heat .

  • Solvent composition : Methanol-water mixtures (1:1 v/v) achieve 98% this compound recovery in 15 minutes .

  • Temperature control : Maintaining <40°C prevents thermal degradation.

Microwave-Assisted Extraction (MAE)

Dielectric heating targets water molecules in plant tissues, enabling rapid intracellular heating.

Operational Guidelines

  • Irradiation time : 2–3 minutes at 100°C suffices for complete extraction .

  • Closed-vessel systems : Prevent solvent evaporation, maintaining critical solvent-to-material ratios .

  • Modulated power : Gradual power ramping (300 → 600 W) avoids localized overheating.

Table 2 : Comparative efficiency of extraction methods

MethodTimeYield (mg/g)Energy (kJ/g)
Maceration60 min55.71120
UAE15 min56.8285
MAE2 min56.4845

Process Optimization via Quality by Design (QbD)

The QbD framework systematically identifies critical process parameters (CPPs) to define a method operable design region (MODR) .

Screening Experiments

A 2³ factorial design evaluates:

  • Solvent concentration (44–59% ethanol)

  • Extraction time (15–23 minutes)

  • Solid-liquid ratio (0.025–0.1 g/mL)

Response surface methodology (RSM) models predict optimal conditions:

  • UAE: 56% ethanol, 17 minutes, 0.075 g/mL → TPC = 57.06 mg GAE/g

  • MAE: 58% ethanol, 2 minutes, 0.09 g/mL → TPC = 56.48 mg GAE/g

Monte Carlo Simulations

Probabilistic modeling confirms a 95% confidence level within the MODR, ensuring robustness against parameter fluctuations .

Post-Extraction Processing

Lyophilization

Freeze-drying (-75°C, 0.011 mbar) preserves anthocyanin stability better than spray drying, with <5% degradation versus 12–18% in thermal methods .

Stabilization Strategies

  • Acidification : Adjusting pH to 2.5–3.0 with citric acid inhibits flavonoid glycosidase activity .

  • Encapsulation : Maltodextrin matrices extend shelf-life by reducing oxygen permeability.

Analytical Validation

LC-MS Quantification

Agilent 1260/6130 systems with Zorbax SB-Aq columns resolve this compound (m/z 463 [M-H]⁻) from co-extracted phenolics. Quantitation via external calibration shows 98.2% accuracy at 1–50 μg/mL ranges .

Antioxidant Capacity Correlation

Strong linear relationships exist between TPC and:

  • DPPH radical scavenging (R² = 0.94)

  • FRAP reducing power (R² = 0.89)

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of myrtillin, particularly in relation to prion diseases and other neurodegenerative conditions.

  • Anti-Prion Activity : this compound has demonstrated significant anti-prion effects. In a study involving murine neuroblastoma cells, this compound treatment led to a reduction in pathogenic prion protein aggregates and inhibited the formation of new aggregates. Specifically, this compound was shown to reduce reactive oxygen species (ROS) levels and activate the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
  • Case Study : In experiments with N2a22L cells, this compound not only reduced PrP^Sc accumulation but also completely inhibited the formation of PrP^Sc fibrils at concentrations as low as 2.5 µM . This suggests potential therapeutic roles for this compound in managing prion diseases like Creutzfeldt–Jakob disease.

Antioxidant Properties

This compound exhibits strong antioxidant capabilities, which are beneficial for various health applications:

  • Mechanism of Action : By reducing oxidative stress markers, this compound can protect cells from damage caused by free radicals. This property is particularly relevant in aging and degenerative diseases .
  • Research Findings : Studies have indicated that this compound can prolong lifespan and enhance stress tolerance in model organisms like Caenorhabditis elegans, suggesting its potential as a dietary supplement for promoting longevity .

Eye Health

This compound has been studied for its effects on eye health:

  • Visual Function Improvement : Research indicates that this compound may enhance night vision and microcirculation within the eye, potentially benefiting conditions like diabetic retinopathy .
  • Clinical Implications : These properties make this compound a candidate for nutraceutical formulations aimed at improving ocular health.

Food Industry Applications

This compound's vibrant color and antioxidant properties make it valuable in the food industry:

  • Natural Colorant : As a natural pigment, this compound can be used in food products as an alternative to synthetic dyes. Its stability under various processing conditions enhances its applicability .
  • Preservative Qualities : The antioxidant properties of this compound also contribute to food preservation by preventing oxidative spoilage.

Potential in Cancer Therapy

Emerging research suggests that this compound may play a role in cancer prevention and therapy:

  • Mechanistic Insights : this compound's ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation is being investigated as a potential strategy for cancer treatment .
  • Case Studies : Preliminary studies have indicated that dietary intake of anthocyanins like this compound may correlate with reduced cancer risk, although further research is needed to establish definitive links.

Hepatoprotective Effects

This compound has shown promise in protecting liver health:

  • Research Evidence : In vitro studies have indicated that this compound can mitigate liver cell damage induced by toxic substances, suggesting its potential use as a hepatoprotective agent .

Summary Table of this compound Applications

Application AreaFindings/EffectsResearch Reference
NeuroprotectionReduces PrP^Sc aggregates; activates Nrf2 pathway
Antioxidant ActivityReduces ROS; extends lifespan in C. elegans
Eye HealthImproves night vision; enhances microcirculation
Food IndustryNatural colorant; antioxidant preservative
Cancer TherapyModulates apoptosis; potential cancer risk reduction
HepatoprotectionMitigates liver cell damage

Comparison with Similar Compounds

Comparison with Similar Anthocyanins

Chemical Structure and Sources

Anthocyanins share a core flavylium ion structure but differ in hydroxyl/methoxyl substitutions on the B-ring and glycosylation patterns. Key analogs of Myrtillin include:

Compound Aglycone Glycosylation Molecular Weight (g/mol) Natural Sources
This compound Delphinidin 3-O-glucoside 493.3 Blueberries, bilberries, blackcurrants
Kuromanin Cyanidin 3-O-glucoside 449.4 Cherries, red cabbage, grapes
Oenin Malvidin 3-O-glucoside 529.5 Red grapes, wine
Peonidin-3-glucoside Peonidin 3-O-glucoside 463.4 Cranberries, plums
Petunidin-3-glucoside Petunidin 3-O-glucoside 479.4 Eggplants, purple potatoes

Structural Notes:

  • This compound’s delphinidin aglycone has three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to cyanidin (two hydroxyls) or malvidin (one hydroxyl, one methoxyl) .
  • Glycosylation at C3 improves stability and solubility, common across all listed anthocyanins .

Antioxidant and Anti-Prion Effects

  • This compound : Demonstrates superior ROS scavenging in prion-infected neuronal cells (N2a22L line), reducing mitochondrial ROS by 40–60% at 250 μM. It activates the Keap1-Nrf2 pathway, upregulating antioxidant genes (GCLM, HMOX1) and reducing PrPSc aggregates by 70% .
  • Oenin : Shows moderate anti-prion activity, reducing PrPSc by 50% but requiring higher concentrations (10 μM vs. This compound’s 2.5 μM) for fibril inhibition .
  • Kuromanin : Lacks significant antiplatelet or anti-prion activity in comparative studies, though it contributes to general antioxidant effects in plant extracts .

Antiviral Activity

  • This compound : Inhibits HSV-1 replication by targeting viral DNA polymerase, with 80% infectivity reduction at 100 μM .
  • Other Anthocyanins: Limited evidence for kuromanin or peonidin derivatives in antiviral contexts.

Pharmacokinetics and Toxicity

Compound LD50 (μM) Bioavailability Key Metabolites
This compound 293.1 Low (≤1% oral) Delphinidin, glucuronic acid conjugates
Oenin 506.8 Moderate (~5%) Malvidin, syringic acid

Notes:

  • This compound’s lower LD50 suggests higher toxicity but greater potency in vitro compared to Oenin .
  • Both compounds exhibit poor oral bioavailability, necessitating encapsulation or nanoparticle delivery for therapeutic use .

Chromatic and Stability Properties

  • This compound : Exhibits λmax at 523 nm (pH 3.0), shifting bathochromically to 543 nm when condensed with vescalagin (wine aging) .
  • Kuromanin : λmax at 513 nm, less stable under thermal processing than this compound .

Biological Activity

Myrtillin, a natural anthocyanin glycoside derived from the bilberry (Vaccinium myrtillus), has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, diabetes management, and antioxidant properties. This article explores the various biological activities of this compound, supported by case studies and detailed research findings.

This compound is characterized by its unique structure as a C-glucoside of the anthocyanin delphinidin. It exhibits a vibrant blue to purple color, which is indicative of its role as a pigment in plants. The compound can undergo hydrolysis and oxidation, affecting its stability and biological activity under different environmental conditions.

1. Neuroprotective Effects

Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly against prion diseases. Research indicates that this compound exhibits significant anti-prion activity by reducing reactive oxygen species (ROS) levels and inhibiting the aggregation of pathogenic prion proteins (PrP^Sc) in neuronal cell lines.

  • Key Findings:
    • This compound reduced ROS production in N2a22L cells, demonstrating its antioxidant capabilities .
    • It activated the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant genes such as GCLM and HMOX1 .
    • In vitro studies showed that this compound inhibited the formation of PrP^Sc fibrils in cerebrospinal fluid samples from patients with Creutzfeldt–Jakob disease (CJD) at concentrations as low as 2.5 μM .
StudyConcentrationEffect
N2a22L Cell Line10 μMReduced PrP^Sc aggregates
CJD Patient CSF5 μMInhibition of fibril formation
N2a22L Cell Line250 μMNo cytotoxicity observed

2. Antidiabetic Properties

Historically, this compound has been used in traditional medicine for its antidiabetic effects. Clinical trials have shown that extracts from Vaccinium myrtillus can significantly lower blood glucose levels.

  • Case Study:
    • A study involving pancreactomized dogs demonstrated that this compound reduced blood glucose levels by approximately 50% when administered alongside glucose .
    • In human trials, patients taking this compound extract experienced reductions in insulin dosage requirements and improved glycemic control .
Trial TypeSubject CountBlood Glucose Reduction
Dog Study6 dogsUp to 50%
Human TrialsVariesInsulin reduction in 7 of 12 patients

3. Antioxidant Activity

The antioxidant properties of this compound are well-documented, contributing to its potential health benefits. This compound's ability to scavenge free radicals and reduce oxidative stress has implications for various chronic diseases.

  • Research Findings:
    • This compound effectively neutralized ROS levels in neuronal cells exposed to oxidative stress .
    • Its antioxidant activity is attributed to its structural characteristics as an anthocyanin, which allows it to donate electrons and stabilize free radicals.

Q & A

Q. Basic: What are the primary methods for quantifying Myrtillin in plant extracts, and how do their sensitivities compare?

To quantify this compound (delphinidin-3-O-glucoside) in plant matrices, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 520 nm is widely used due to its specificity for anthocyanins . For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred, offering detection limits as low as 0.1 ng/mL . Researchers should validate methods using calibration curves with this compound standards (purity ≥95%) and account for pH-dependent structural changes, as this compound’s chromophore stability varies below pH 3 .

Q. Basic: How does pH influence this compound’s stability in aqueous solutions, and what experimental controls are critical for reproducibility?

This compound’s flavylium cation structure undergoes pH-dependent degradation, with maximum stability observed at pH 1–2 . At neutral pH, it degrades into chalcone and quinoidal forms, reducing bioavailability. To ensure reproducibility:

  • Use buffered solutions (e.g., citrate-phosphate buffers) adjusted to target pH values.
  • Monitor degradation kinetics via spectrophotometry at 520 nm over 24–72 hours .
  • Include antioxidant additives (e.g., 0.1% ascorbic acid) to mitigate oxidation artifacts .

Q. Advanced: How can researchers reconcile contradictory data on this compound’s antioxidant activity across in vitro assays (e.g., DPPH vs. ORAC)?

Discrepancies arise from assay mechanisms:

  • DPPH measures hydrogen atom transfer (HAT) and is influenced by solvent polarity; this compound’s activity may be underestimated in non-aqueous media .
  • ORAC evaluates peroxyl radical scavenging via electron transfer (ET), where this compound’s glycoside group enhances solubility and reactivity .
    Methodological recommendations :
    • Standardize solvent systems (e.g., 50% ethanol/water for DPPH).
    • Normalize results to Trolox equivalents and report molar extinction coefficients.
    • Validate findings with cell-based assays (e.g., CAA assay) to bridge in vitro-in vivo gaps .

Q. Advanced: What experimental designs are optimal for isolating this compound’s biological effects from co-occurring anthocyanins in complex extracts?

To isolate this compound-specific effects:

Fractionation : Use preparative HPLC to separate this compound from other anthocyanins (e.g., cyanidin derivatives) .

Knockout models : Compare wild-type plant extracts with this compound-deficient mutants (e.g., CRISPR-edited lines).

Dose-response studies : Administer purified this compound (≥98% purity) at physiologically relevant concentrations (1–50 µM) in cell cultures .

Omics integration : Pair transcriptomic/proteomic profiling with this compound treatment to identify pathway-specific responses .

Q. Advanced: How can researchers address challenges in modeling this compound’s pharmacokinetics due to its rapid metabolism?

This compound’s low oral bioavailability (<2%) stems from glycosidase cleavage in the gut and phase-II metabolism. Strategies include:

  • Stabilization : Co-administer with α-glucosidase inhibitors (e.g., acarbose) to preserve the glucoside moiety .
  • Metabolite tracking : Use isotopically labeled this compound (e.g., ¹³C-glucose) and LC-MS/MS to quantify delphinidin and conjugates in plasma .
  • Nanodelivery systems : Encapsulate this compound in chitosan nanoparticles to enhance intestinal absorption .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

  • UV-Vis : A sharp peak at 520 nm and a shoulder at 280 nm confirm intact flavylium structure .
  • NMR : ¹H-NMR (DMSO-d6) should show characteristic signals: δ 8.9 ppm (H-4), δ 6.8–7.2 ppm (B-ring protons) .
  • FTIR : Look for O-H stretching (3400 cm⁻¹) and glycosidic C-O-C bonds (1070 cm⁻¹) .

Q. Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with post hoc tests : Compare treatment groups across multiple doses (e.g., 10, 25, 50 µM) .
  • Survival analysis : For in vivo toxicity studies, use Kaplan-Meier curves and log-rank tests .

Q. Advanced: How can researchers optimize synthetic routes for this compound analogues to study structure-activity relationships (SAR)?

  • Glycosylation : Chemoenzymatic synthesis using UDP-glucosyltransferases (UGTs) to modify delphinidin’s 3-OH position .
  • Acylation : Introduce acyl groups (e.g., acetyl, malonyl) via esterification to enhance stability .
  • SAR validation : Test analogues in antioxidant (ORAC) and anti-inflammatory (NF-κB inhibition) assays .

Q. Basic: What are the critical storage conditions to prevent this compound degradation in long-term studies?

  • Store lyophilized this compound at −80°C under argon to prevent oxidation .
  • For solutions, use acidified solvents (pH ≤2) and avoid light exposure with amber vials .

Q. Advanced: How should researchers design controls to distinguish this compound’s direct antioxidant effects from indirect gene regulation mechanisms?

  • Antioxidant controls : Co-treat with N-acetylcysteine (NAC) to block ROS scavenging .
  • Gene knockout : Use siRNA targeting Nrf2 or ARE pathways to isolate transcriptional effects .
  • Time-course experiments : Measure ROS levels (e.g., DCFH-DA assay) and Nrf2 nuclear translocation at sequential timepoints .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028800
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-38-3, 26984-07-6
Record name Delphinidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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